Lachnumol A

Description

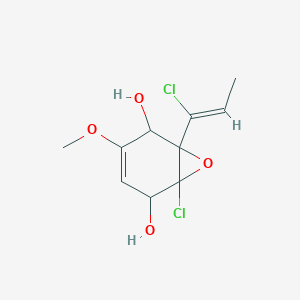

Lachnumol A is a chlorinated secondary metabolite first isolated from the ascomycete fungus Lachnum papyraceum (Karst.) Karst. . Structurally, it contains a rare 5,6-epoxide moiety and a chlorinated mellein backbone, making it chemically distinct among fungal-derived compounds . Its instability in aqueous or methanolic solutions, attributed to the reactive epoxy group, poses challenges for practical applications . Despite this, this compound represents a promising lead for developing eco-friendly biocontrol agents due to its microbial origin and low environmental persistence .

Properties

CAS No. |

150671-03-7 |

|---|---|

Molecular Formula |

C10H12Cl2O4 |

Molecular Weight |

267.1 g/mol |

IUPAC Name |

6-chloro-1-[(Z)-1-chloroprop-1-enyl]-3-methoxy-7-oxabicyclo[4.1.0]hept-3-ene-2,5-diol |

InChI |

InChI=1S/C10H12Cl2O4/c1-3-6(11)9-8(14)5(15-2)4-7(13)10(9,12)16-9/h3-4,7-8,13-14H,1-2H3/b6-3- |

InChI Key |

CLAFUBPFUBWURK-UTCJRWHESA-N |

SMILES |

CC=C(C12C(C(=CC(C1(O2)Cl)O)OC)O)Cl |

Isomeric SMILES |

C/C=C(/C12C(C(=CC(C1(O2)Cl)O)OC)O)\Cl |

Canonical SMILES |

CC=C(C12C(C(=CC(C1(O2)Cl)O)OC)O)Cl |

Synonyms |

Lachnumol A |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences :

- This compound and Lachnumon share the reactive epoxy group, but Lachnumon’s dihydroisocoumarin scaffold confers distinct bioactivity .

- Mycorrhizin A and Chloromycorrhizin A lack the epoxide, enhancing their stability but reducing nematicidal potency compared to this compound .

- Omphalotin, a non-mellein cyclic peptide, demonstrates superior stability and broad-spectrum activity against both C. elegans and M. incognita .

Q & A

Q. What are the standard protocols for isolating Lachnumol A from fungal cultures?

this compound is typically isolated via submerged fermentation of Lachnum papyraceum strains (e.g., DSM 10201) using malt extract media. After fermentation, ethyl acetate extraction is performed, followed by chromatographic separation (e.g., silica gel column chromatography, HPLC). Minor metabolites like lachnumon and 4-chloro-6,7-dihydroxymellein are co-isolated, requiring repeated purification steps . Key parameters include pH control (5.5–6.0) and incubation at 22–25°C for 14–21 days.

Q. What analytical techniques confirm the structural identity of this compound?

Structural elucidation relies on NMR (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and comparison with published spectral data . For example, the lactone ring and chlorine substitution in this compound are confirmed via characteristic NMR shifts (δ 170–175 ppm for carbonyl groups) and isotopic patterns in HRMS.

Q. What are the primary biological activities of this compound?

this compound exhibits nematicidal (e.g., Caenorhabditis elegans LC₅₀: 25 µg/mL) and antimicrobial activities (e.g., inhibition of Bacillus subtilis at 10 µg/mL). Its bioactivity is attributed to the chlorinated mellein backbone, which disrupts microbial membrane integrity .

Advanced Research Questions

Q. How can researchers optimize fermentation conditions to enhance this compound yield?

Q. How to resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., varying MIC values against Staphylococcus aureus) may arise from:

- Strain specificity : Differences in L. papyraceum sub-strains (e.g., ATCC 36554 vs. DSM 10201) .

- Assay protocols : Broth microdilution (CLSI standards) vs. agar diffusion (zone-of-inhibition variability).

- Data normalization : Biomass-adjusted yield vs. crude extract potency. Researchers should replicate studies under standardized conditions and report instrument precision (e.g., ±0.1 µg/mL for LC-MS) .

Q. What are the challenges in synthesizing this compound analogs for structure-activity studies?

Key hurdles include:

- Stereoselectivity : The lactone ring’s chiral centers require asymmetric synthesis (e.g., Sharpless epoxidation).

- Chlorination : Regioselective introduction of chlorine at C-4 demands electrophilic substitution under controlled conditions.

- Functional group stability : The dihydroxybenzene moiety is prone to oxidation, necessitating inert atmospheres during synthesis .

Methodological Guidelines

- Experimental Design : Use PICOT frameworks (Population: fungal strain; Intervention: culture conditions; Comparison: wild-type vs. mutants; Outcome: metabolite yield; Time: 14–21 days) to structure hypotheses .

- Data Reporting : Adhere to Pharmaceutical Research standards: report means ± SEM (n ≥ 3), avoid >3 significant figures without justification, and define abbreviations in table footnotes .

- Ethical Compliance : For studies involving genetic modification of fungal strains, document institutional biosafety approvals (e.g., IBC protocols) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.